2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone
Description
Properties
IUPAC Name |
2-bromo-1-(1,5-dimethylimidazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5-7(6(11)3-8)9-4-10(5)2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLXLUWGDVCILX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1C)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594405 | |
| Record name | 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223785-74-8 | |
| Record name | 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromine in Acetic Acid
Bromine (Br₂) in acetic acid under controlled conditions selectively substitutes the alpha hydrogen. The reaction typically proceeds at 0–5°C to minimize di-bromination:
$$
\text{1-(1,5-Dimethylimidazol-4-yl)ethanone} + \text{Br}_2 \xrightarrow{\text{AcOH, 0°C}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{HBr}
$$
Optimization Notes :
Phosphorus Tribromide (PBr₃)
PBr₃ offers a milder alternative, particularly for acid-sensitive substrates. The reaction is conducted in anhydrous dichloromethane (DCM) at room temperature:
$$
\text{1-(1,5-Dimethylimidazol-4-yl)ethanone} + \text{PBr}3 \xrightarrow{\text{DCM, rt}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{H}3\text{PO}_3
$$
Advantages :
- Reduced side reactions compared to Br₂/AcOH.
- Yield : 70–80% after column chromatography (SiO₂, hexane/ethyl acetate).
Friedel-Crafts Acylation of 1,5-Dimethylimidazole
Introducing the acetyl group via Friedel-Crafts acylation followed by bromination is a viable two-step approach.
Acylation Step
1,5-Dimethylimidazole reacts with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃):
$$
\text{1,5-Dimethylimidazole} + \text{BrCH}2\text{COBr} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{HBr}
$$
Challenges :
Bromination Post-Acylation
If the acylation step yields 1-(1,5-dimethylimidazol-4-yl)ethanone, bromination proceeds as in Section 1.
Nucleophilic Substitution of α-Hydroxy or α-Chloro Derivatives
Alternative routes involve substituting a pre-installed leaving group (e.g., -OH, -Cl) with bromide.
From α-Hydroxy Intermediate
1-(1,5-Dimethylimidazol-4-yl)-2-hydroxyethanone reacts with HBr in acetic acid:
$$
\text{1-(1,5-Dimethylimidazol-4-yl)-2-hydroxyethanone} + \text{HBr} \xrightarrow{\text{AcOH}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{H}_2\text{O}
$$
Conditions :
From α-Chloro Intermediate
Using PBr₃ to replace a chloride group:
$$
\text{1-(1,5-Dimethylimidazol-4-yl)-2-chloroethanone} + \text{PBr}3 \xrightarrow{\text{DCM}} \text{2-Bromo-1-(1,5-dimethylimidazol-4-yl)ethanone} + \text{PCl}3
$$
Efficiency : Higher yields (75–85%) due to better leaving group ability of Cl⁻.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Key Challenges |
|---|---|---|---|---|
| Br₂/AcOH | 0–5°C, 2–4 h | 60–75% | >95% | Di-bromination side reactions |
| PBr₃ in DCM | rt, 3 h | 70–80% | >98% | Moisture-sensitive conditions |
| Friedel-Crafts Acylation | AlCl₃, reflux | 40–50% | 85–90% | Low reactivity of imidazole ring |
| HBr/AcOH substitution | Reflux, 6–8 h | 65–70% | >90% | Requires α-hydroxy precursor |
Spectroscopic Characterization
Key spectroscopic data for 2-bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone:
- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (s, 1H, imidazole-H), 4.20 (s, 2H, CH₂Br), 3.70 (s, 3H, N-CH₃), 2.40 (s, 3H, C-CH₃).
- ¹³C NMR : δ 190.1 (C=O), 135.6 (imidazole-C), 34.2 (CH₂Br), 29.8 (N-CH₃), 22.1 (C-CH₃).
- IR (KBr) : 1715 cm⁻¹ (C=O stretch), 650 cm⁻¹ (C-Br stretch).
Industrial-Scale Considerations
For large-scale production, the PBr₃ method (Section 1.2) is preferred due to higher yields and reproducibility. Continuous flow systems may mitigate exothermic risks during bromination.
Emerging Methodologies
Recent advances in electrochemical bromination and photoredox catalysis offer greener alternatives, though yields remain suboptimal (50–60%).
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an imidazole derivative with an amino group, while oxidation may produce an imidazole with a higher oxidation state.
Scientific Research Applications
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing imidazole rings.
Biology: The compound can be used to study the biological activity of imidazole derivatives, including their interactions with enzymes and receptors.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
- Triazole Analogs: The compound 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone () shares a bromoethanone substituent but replaces imidazole with a triazole core. Triazoles exhibit distinct hydrogen-bonding capabilities and metabolic stability compared to imidazoles. The title triazole derivative crystallizes in a non-centrosymmetric space group (Pn) with intermolecular C–H⋯O/N interactions and Br⋯Br contacts (3.59–3.65 Å), contributing to its dense packing . In contrast, imidazole derivatives often form stronger π-π stacking due to aromaticity.
Imidazole Derivatives with Modified Substituents
- Nitroimidazole Derivatives: Compounds like 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () feature nitro groups enhancing electrophilicity and antibacterial activity.
- Benzoimidazole Derivatives: Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () incorporates a benzofused imidazole, extending conjugation and altering electronic properties. Such derivatives are often explored for anticancer applications due to enhanced planar geometry for DNA intercalation .
Substituent Effects on Reactivity
- α-Bromocarbonyl Compounds: 2-Bromo-1-(4-chlorophenyl)ethanone () reacts with 2-aminopyrimidine to form imidazo[1,2-a]pyrimidinium salts, highlighting bromoethanones’ role in cyclocondensation reactions. Yields (65–70%) are comparable to triazole analogs (), suggesting similar efficiency despite heterocyclic differences .
- Carboxylic Acid Derivatives: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid () demonstrates how replacing bromoethanone with a carboxylic acid group shifts applications toward coordination chemistry or prodrug design, emphasizing functional group versatility .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Key Physical and Crystallographic Properties
Research Findings and Implications
- Synthetic Utility: Bromoethanones serve as versatile electrophiles in cyclocondensation reactions (e.g., imidazo[1,2-a]pyrimidinium salt formation in ), with yields comparable across heterocycles .
- Structural Insights: X-ray diffraction () reveals flattened conformations of bromoethanone substituents, favoring planar molecular geometries critical for crystal packing and intermolecular interactions .
- Biological Relevance : While direct data for the title compound are lacking, triazole and nitroimidazole analogs () highlight the importance of halogen and nitro groups in antimicrobial and enzyme inhibition activities.
Biological Activity
Overview
2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone is an organic compound with the molecular formula C7H9BrN2O and a CAS number of 223785-74-8. It is a derivative of imidazole, a five-membered heterocyclic ring containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom in its structure can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to either inhibition or activation of specific biochemical pathways, making it a candidate for further pharmacological studies.
Biological Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which are essential for developing new antibacterial agents .
- Anticancer Potential : The compound has been investigated for its anticancer properties, showing promise in inhibiting cancer cell proliferation in vitro. This is particularly relevant given the increasing need for effective cancer therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. The presence of specific functional groups and the overall molecular structure significantly influence the compound's efficacy against different biological targets.
| Compound | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | TBD | Potential against various cancer cell lines |
| 1-(1,5-Dimethyl-1H-imidazol-4-yl)ethanone | Moderate | TBD | Non-brominated analog |
| 2-Chloro-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone | Low | TBD | Chlorinated analog with reduced activity |
Case Studies
Recent studies have explored the efficacy of this compound in various biological assays:
- Anticancer Studies : In vitro tests on human cancer cell lines demonstrated that this compound can induce apoptosis and inhibit cell growth. Specific IC50 values are still under investigation but show promising results compared to established chemotherapeutics .
- Antimicrobial Testing : Various assays have been conducted to assess the antibacterial activity of this compound against common pathogens. Results indicate that it may have comparable efficacy to standard antibiotics, suggesting potential for development as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-Bromo-1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone be optimized for high yield and purity?
- Methodological Answer : Bromination of the parent ketone (e.g., 1-(1,5-dimethyl-1H-imidazol-4-yl)ethanone) using bromine in chloroform under controlled conditions is a standard approach. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of ketone to bromine), reaction time (30 minutes to 1 hour), and post-reaction purification via recrystallization from diethyl ether to achieve ~85% yield . Alternative halogenation agents (e.g., NBS) may reduce side reactions. Monitor reaction progress using TLC with UV visualization.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Use saturated NaHCO₃ to remove acidic byproducts, followed by sodium thiosulfate washes to eliminate excess bromine .
- Recrystallization : Ethyl ether or hexane/ethyl acetate mixtures are ideal for isolating crystalline products.
- Column chromatography : Employ silica gel with gradients of hexane/ethyl acetate (4:1 to 2:1) for complex mixtures .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- Methodological Answer :
- NMR : Analyze - and -NMR for imidazole ring protons (δ 2.2–2.5 ppm for methyl groups) and ketone carbonyl (δ 190–200 ppm).
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bromine positioning and imidazole ring geometry. High-resolution data (d-spacing < 0.8 Å) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can reaction mechanisms for bromoacetyl substitution in imidazole derivatives be experimentally validated?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Compare rates of - and -labeled ketones to identify rate-determining steps.
- Trapping intermediates : Use tert-butyllithium at −78°C to stabilize enolate intermediates, followed by quenching with electrophiles (e.g., trimethoxybenzoyl chloride) .
- DFT calculations : Model transition states for bromine radical addition vs. electrophilic pathways using Gaussian09 with B3LYP/6-31G(d,p) basis sets .
Q. What computational strategies are suitable for predicting the biological activity of this compound?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to fungal CYP51 (target for azole antifungals) based on imidazole coordination to heme iron.
- QSAR models : Correlate logP values (calculated via ChemAxon) with antifungal IC₅₀ data from microbroth dilution assays .
Q. How should researchers resolve contradictions in XRD and spectroscopic data for this compound?
- Methodological Answer :
- Multi-temperature XRD : Collect data at 100 K to reduce disorder and confirm bromine occupancy factors.
- Hirshfeld surface analysis : Compare experimental (XRD) and theoretical (DFT) electron density maps to identify π-stacking or halogen-bonding anomalies .
- Solid-state NMR : Use -NMR to cross-validate bromine environments .
Q. What strategies mitigate instability of this compound in aqueous media?
- Methodological Answer :
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis.
- Buffered solutions : Use phosphate buffers (pH 6.5–7.5) with 10% DMSO to stabilize the ketone group during biological assays .
Q. How can this compound serve as a precursor for antiproliferative agents?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
